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molecular formula C16H22O6 B048844 Bis(4-hydroxybutyl) terephthalate CAS No. 23358-95-4

Bis(4-hydroxybutyl) terephthalate

Cat. No. B048844
M. Wt: 310.34 g/mol
InChI Key: MRLFFZIIRRKXBJ-UHFFFAOYSA-N
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Patent
US05191057

Procedure details

An autoclave equipped with a stirrer and distillation outlet was charged with 166 g (1.00 mole) of terephthalic acid, 180 g (2.00 moles) of 1,4-butanediol, and a small amount of lithium acetate as a catalyst. After the autoclave was provided with nitrogen at 3 kg/cm2, the mixture was reacted at 260° C. for 3 hours to obtain BHBT.
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Name
lithium acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:18])[CH2:14][CH2:15][CH2:16]O>C([O-])(=O)C.[Li+]>[OH:7][CH2:6][CH2:5][CH2:4][CH2:3][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:16][CH2:15][CH2:14][CH2:13][OH:18])=[O:11])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
180 g
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
lithium acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An autoclave equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation outlet
CUSTOM
Type
CUSTOM
Details
After the autoclave was provided with nitrogen at 3 kg/cm2
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 260° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to obtain BHBT

Outcomes

Product
Name
Type
Smiles
OCCCCOC(C1=CC=C(C(=O)OCCCCO)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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